molecular formula C10H7N3 B11916001 [1,2,3]Triazolo[5,1-a]isoquinoline CAS No. 34456-69-4

[1,2,3]Triazolo[5,1-a]isoquinoline

Cat. No.: B11916001
CAS No.: 34456-69-4
M. Wt: 169.18 g/mol
InChI Key: XCVPMMWIJGPHBM-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[5,1-a]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and an isoquinoline ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable scaffold for the development of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3]Triazolo[5,1-a]isoquinoline derivatives can be efficiently achieved through copper-catalyzed tandem Sonogashira coupling and regioselective 6-endo cyclization reactions. This method involves the use of NH-triazole-directed annulation, which shows good functional-group tolerance and yields the corresponding N-fused heterocycles in good to excellent yields . Another approach involves copper-catalyzed cascade reactions, which also provide high yields under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of copper catalysts and mild reaction conditions makes these methods suitable for industrial applications, ensuring high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1,2,3]Triazolo[5,1-a]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in both Sonogashira coupling and cascade reactions.

    Electrophiles: Utilized in substitution reactions at specific positions on the compound.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,3]Triazolo[5,1-a]isoquinoline stands out due to its efficient synthetic routes and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry make it a unique and valuable compound.

Properties

CAS No.

34456-69-4

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

triazolo[5,1-a]isoquinoline

InChI

InChI=1S/C10H7N3/c1-2-4-9-8(3-1)5-6-13-10(9)7-11-12-13/h1-7H

InChI Key

XCVPMMWIJGPHBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=CN=N3

Origin of Product

United States

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